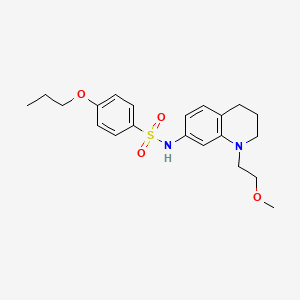

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

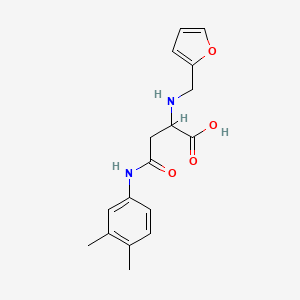

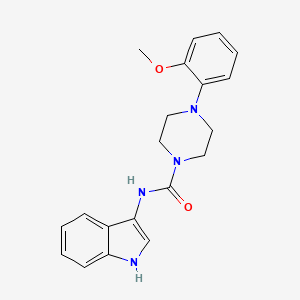

The compound “N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonamide group might participate in acid-base reactions, and the tetrahydroquinoline group might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the sulfonamide group might increase the compound’s polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Ionic Liquids and Thermodynamics

Background: Ionic liquids (ILs) are fascinating solvents with unique physical and chemical properties. They find applications in extraction, separation processes, synthetic chemistry, catalysis, and materials science. One such IL is N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide.

Application:- Thermodynamic Studies : ILs are stable reaction media, resistant to air and moisture. Low-temperature adiabatic calorimetry is a crucial research method for determining precise heat capacities. For this compound, the melting temperature, standard molar heat capacity, molar enthalpy, and molar entropy of solid–liquid phase transition have been determined . These thermodynamic properties are essential for chemicophysics theoretical research, engineering design, and studying phase transitions.

Indole-Based Compounds and Methuosis

Background: Indole derivatives have diverse biological activities. The compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea shares structural similarities with our target compound.

Application:- Methuosis : Research has explored the potential of indole-based compounds for inducing a unique form of non-apoptotic cell death called methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture. Investigating the role of our compound in methuosis could be valuable.

Polymerization and Smart Materials

Background: Polymerization reactions yield functional materials. Our compound contains acrylamide-like moieties.

Application:- Smart Polymers : The group-transfer polymerization of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) produces poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm). PMOEAm exhibits thermoresponsive behavior, making it useful for designing smart materials . Its properties change with temperature, allowing applications in drug delivery, sensors, and responsive coatings.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Rilapladib , is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is associated with the formation of atherosclerotic plaques .

Mode of Action

Rilapladib acts as an inhibitor of Lp-PLA2 . This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .

Biochemical Pathways

The inhibition of Lp-PLA2 by Rilapladib affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, it potentially slows down or halts the progression of atherosclerosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly influence its bioavailability and efficacy .

Result of Action

The inhibition of Lp-PLA2 by Rilapladib is expected to reduce the formation of atherosclerotic plaques . This could potentially slow down or halt the progression of atherosclerosis, reducing the risk of cardiovascular events .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that factors such as temperature, pH, and presence of other compounds can potentially affect the stability and efficacy of a drug .

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-3-14-27-19-8-10-20(11-9-19)28(24,25)22-18-7-6-17-5-4-12-23(13-15-26-2)21(17)16-18/h6-11,16,22H,3-5,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDWUGRXQOZCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)

![N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2470342.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2470349.png)

![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)

![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)